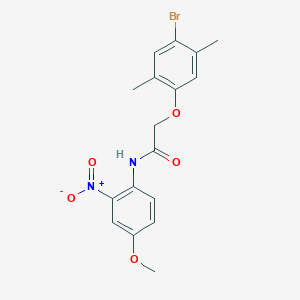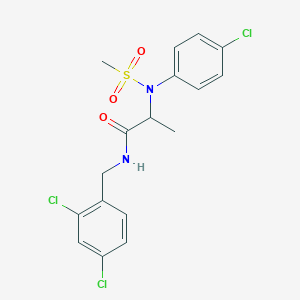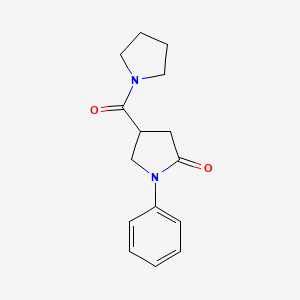
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound characterized by its complex structure, which includes bromine, methoxy, nitro, and acetamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylphenol and 4-methoxy-2-nitroaniline.
Formation of Phenoxy Acetate: 4-bromo-2,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2,5-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The acetyl chloride intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups are often key to its reactivity, allowing it to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the methoxy substituent, makes it particularly versatile for various synthetic and research applications.
This compound’s unique structure allows for a wide range of chemical modifications, making it a valuable tool in the development of new materials and pharmaceuticals.
Propriétés
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-10-7-16(11(2)6-13(10)18)25-9-17(21)19-14-5-4-12(24-3)8-15(14)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIPYIDJTPRQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid](/img/structure/B4208030.png)

![11-(2-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4208035.png)
![2-[(4-chlorophenyl)thio]-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4208043.png)
![2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate](/img/structure/B4208047.png)
![5-bromo-N-[2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B4208064.png)
![1-{[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]amino}-2-propanol](/img/structure/B4208072.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(4-morpholinyl)propyl]glycinamide](/img/structure/B4208075.png)

![N-(2-chloro-4-nitrophenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B4208082.png)
![5-(3-nitrophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B4208091.png)
![5,6-Dimethyl-1-[3-(3-nitrophenoxy)propyl]benzimidazole;hydrochloride](/img/structure/B4208093.png)
![4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide](/img/structure/B4208116.png)
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4208126.png)
